Synthesis and characterization of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid
Synthesis and characterization of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-4-hydrazinobenzenesulfonic Acid
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the synthesis and characterization of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid. This guide is structured to provide not only procedural steps but also the underlying scientific principles and rationale, ensuring a thorough understanding for practical application and further research.
Introduction and Strategic Importance
2,5-Dichloro-4-hydrazinobenzenesulfonic acid (CAS No: 118-89-8) is a specialized organic compound of significant interest as a chemical intermediate.[1][2][3] Its molecular structure, featuring a dichlorinated benzene ring functionalized with both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group, provides a versatile platform for the synthesis of a variety of more complex molecules. The primary application lies in the production of azo dyes, where the hydrazine moiety serves as a precursor to the diazonium group essential for coupling reactions.[4] Furthermore, the presence of reactive functional groups makes it a valuable building block for the development of novel pharmaceutical and agrochemical agents.
This guide provides an in-depth exploration of a robust synthetic pathway to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid, followed by a detailed protocol for its structural and purity confirmation through modern analytical techniques.
Synthesis Pathway: A Two-Step Approach
The synthesis of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid is most effectively achieved through a two-step process commencing with the diazotization of a suitable aniline precursor, followed by the reduction of the intermediate diazonium salt.
Step 1: Diazotization of 2,5-Dichloroaniline
The initial step involves the conversion of 2,5-dichloroaniline to its corresponding diazonium salt. This classic reaction is foundational in aromatic chemistry and requires precise control of reaction conditions to ensure a high yield of the desired intermediate.
Mechanistic Insight: The reaction is typically carried out in a strong acidic medium, such as sulfuric or hydrochloric acid.[5][6] Sodium nitrite is introduced as the diazotizing agent, which in the acidic environment generates nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of 2,5-dichloroaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dichlorobenzenediazonium salt.[5][7][8]
It is critical to maintain a low temperature (typically 0-5 °C) throughout the reaction, as diazonium salts are thermally unstable and can decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[9][10]
Step 2: Reduction of the Diazonium Salt to Hydrazine
The second step is the reduction of the 2,5-dichlorobenzenediazonium salt to the target compound, 2,5-Dichloro-4-hydrazinobenzenesulfonic acid. The choice of reducing agent is pivotal to the success of this transformation.
Rationale for Reducing Agent Selection: While several reducing agents can convert diazonium salts to hydrazines, such as stannous chloride or zinc dust, sodium sulfite or bisulfite are often preferred for their mildness and selectivity.[11][12] These reagents effectively reduce the diazonium group without affecting the other functional groups on the aromatic ring. The reduction process is thought to proceed through an initial sulfur-nitrogen coupling, followed by hydrolysis and rearrangement to yield the hydrazine.[11]
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for 2,5-Dichloro-4-hydrazinobenzenesulfonic acid.
Detailed Experimental Protocol
Materials and Reagents:
-
2,5-dichloroaniline-4-sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)
-
Deionized water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
In a 500 mL beaker, prepare a solution of 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. The formation of the diazonium salt is indicated by a slight color change.
Part B: Reduction
-
In a separate larger beaker, prepare a solution of the reducing agent (e.g., sodium sulfite) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized 2,5-Dichloro-4-hydrazinobenzenesulfonic acid, a combination of spectroscopic and chromatographic techniques is essential.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and sulfonic acid groups. The aromatic region should display two singlets (or two doublets with a small coupling constant) corresponding to the two non-equivalent protons on the benzene ring. The hydrazine protons (NH and NH₂) will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The acidic proton of the sulfonic acid group may also be visible as a broad singlet, or it may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached chloro, hydrazino, and sulfonyl substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key absorption bands to look for include:
-
N-H stretching: 3200-3400 cm⁻¹ (characteristic of the hydrazine group)
-
O-H stretching: 2500-3300 cm⁻¹ (broad band from the sulfonic acid group)
-
S=O stretching: 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ (strong absorptions for the sulfonic acid group)
-
C=C stretching: 1450-1600 cm⁻¹ (aromatic ring)
-
C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid (257.09 g/mol ).[2] A characteristic isotopic pattern for the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) should be observed for the molecular ion peak and fragment ions containing chlorine.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by integrating the peak area of the main product and any impurities detected, typically using a UV detector set at a wavelength where the compound has strong absorbance.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H), Hydrazine protons (3H, broad), Sulfonic acid proton (1H, broad) |
| ¹³C NMR | Six distinct aromatic carbon signals |
| IR (cm⁻¹) | ~3300 (N-H), ~3000 (O-H, broad), ~1600 (C=C), ~1200 & ~1050 (S=O), ~700 (C-Cl) |
| Mass Spec (m/z) | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms |
| HPLC | A single major peak indicating high purity |
The following diagram outlines the characterization workflow:
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